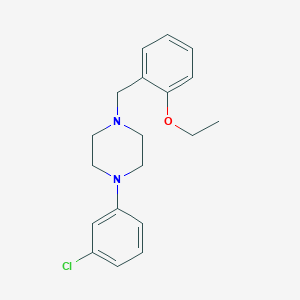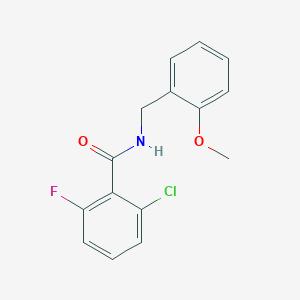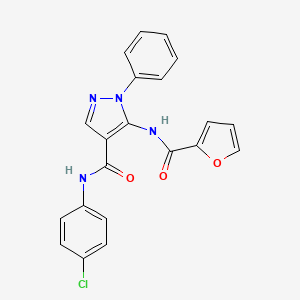![molecular formula C18H18FNO2 B4977521 N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4977521.png)
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide, also known as FPEMA, is a chemical compound that has gained interest in scientific research due to its potential use in various fields, including medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to bind to the cannabinoid receptor CB2, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and reduce oxidative stress. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have a low toxicity profile, suggesting its potential use as a safe and effective drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to the animals. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have a long half-life, which allows for longer-lasting effects. However, one limitation of using N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in lab experiments is its low solubility in water, which can make it difficult to administer to animals.
Orientations Futures
There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide. One direction is to further investigate its potential use as an anticancer agent, including its effects on different types of cancer cells and its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide and its effects on different biochemical pathways in the body. Finally, more research is needed to optimize the synthesis method of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 2-(4-fluorophenyl)ethylamine to form N-[2-(4-fluorophenyl)ethyl]-4-methoxyphenylacetamide, which is then dehydrated to form N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide.
Applications De Recherche Scientifique
N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been studied for its potential use as a drug candidate for various diseases, including cancer, inflammation, and pain. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent.
Propriétés
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17-9-4-14(5-10-17)6-11-18(21)20-13-12-15-2-7-16(19)8-3-15/h2-11H,12-13H2,1H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGFDOPXGKOSRS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxybenzyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977448.png)
![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)

![4,6-dimethoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B4977493.png)

![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4977508.png)

![4-[3-(2-ethylphenoxy)propyl]morpholine oxalate](/img/structure/B4977519.png)
![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)